(3-Methyl-2-furyl)methanol
Overview
Description
(3-Methyl-2-furyl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, a heterocyclic organic compound, and contains a hydroxymethyl group attached to the furan ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
(3-Methyl-2-furyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of resins, polymers, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methyl-2-furyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction is catalyzed by an acidic or basic catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-furancarboxaldehyde or 3-Methyl-2-furancarboxylic acid.
Reduction: 3-Methyl-2-furylmethanol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (3-Methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan with similar reactivity.
Furfuryl alcohol: A hydroxymethyl derivative of furan, similar to (3-Methyl-2-furyl)methanol but without the methyl group.
Hydroxymethylfurfural: Another hydroxymethyl derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
(3-methylfuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPXQSJJAEGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458232 | |
Record name | (3-methyl-2-furyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-16-4 | |
Record name | (3-methyl-2-furyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylfuran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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